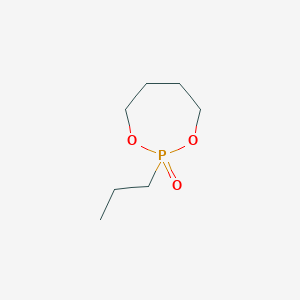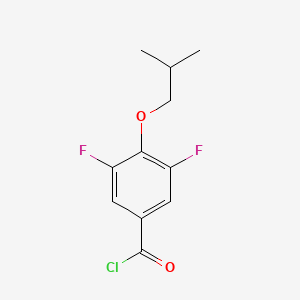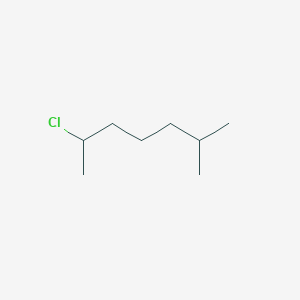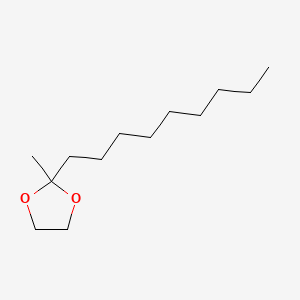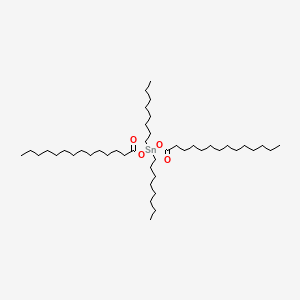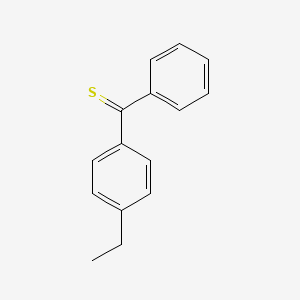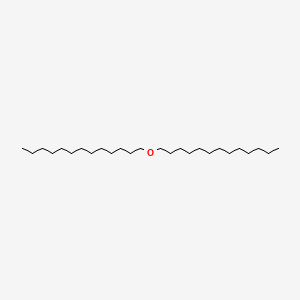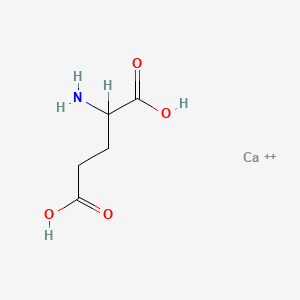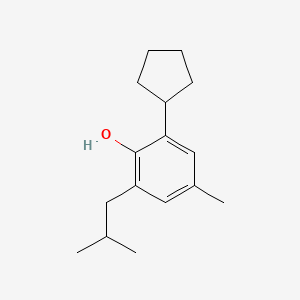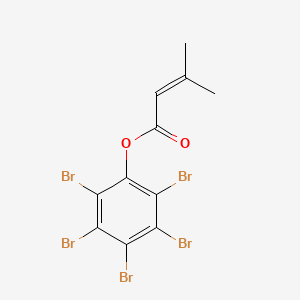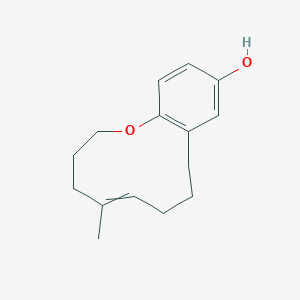
3-(2,4-Difluoro-phenyl)-pyrido(3,4-e)(1,2,4)triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-Difluoro-phenyl)-pyrido(3,4-e)(1,2,4)triazine is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyrido-triazine core substituted with a difluorophenyl group, which imparts distinct chemical and physical characteristics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Difluoro-phenyl)-pyrido(3,4-e)(1,2,4)triazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with 2,4-difluoroaniline and reacting it with pyridine-3-carboxylic acid derivatives can lead to the formation of the desired triazine ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial synthesis often employs automated systems to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
3-(2,4-Difluoro-phenyl)-pyrido(3,4-e)(1,2,4)triazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives, depending on the reagents and conditions used.
Substitution: The difluorophenyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学的研究の応用
3-(2,4-Difluoro-phenyl)-pyrido(3,4-e)(1,2,4)triazine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound can be used in biochemical assays to investigate enzyme interactions and cellular processes.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-(2,4-Difluoro-phenyl)-pyrido(3,4-e)(1,2,4)triazine involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group can enhance binding affinity and specificity, while the triazine core may interact with active sites or catalytic residues. These interactions can modulate biological pathways, leading to various effects depending on the context.
類似化合物との比較
Similar Compounds
3-(2,6-Difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one: A fluorinated chalcone with nonlinear optical properties.
Phenoxy acetamide derivatives: These compounds have diverse pharmacological activities and are used in medicinal chemistry.
Uniqueness
3-(2,4-Difluoro-phenyl)-pyrido(3,4-e)(1,2,4)triazine is unique due to its specific substitution pattern and the combination of a pyrido-triazine core with a difluorophenyl group
特性
CAS番号 |
121845-56-5 |
|---|---|
分子式 |
C12H6F2N4 |
分子量 |
244.20 g/mol |
IUPAC名 |
3-(2,4-difluorophenyl)pyrido[3,4-e][1,2,4]triazine |
InChI |
InChI=1S/C12H6F2N4/c13-7-1-2-8(9(14)5-7)12-16-11-6-15-4-3-10(11)17-18-12/h1-6H |
InChIキー |
JBXAMVYCHBTMQQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1F)F)C2=NC3=C(C=CN=C3)N=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


